molecular formula C9H7ClN2OS B1298289 N-1,3-benzothiazol-2-yl-2-chloroacetamide CAS No. 3028-02-2

N-1,3-benzothiazol-2-yl-2-chloroacetamide

Cat. No.: B1298289
CAS No.: 3028-02-2
M. Wt: 226.68 g/mol
InChI Key: CMUZFXFDVGLPGO-UHFFFAOYSA-N
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Description

N-1,3-Benzothiazol-2-yl-2-chloroacetamide is a chloroacetyl-substituted benzothiazole derivative synthesized via the reaction of 2-amino-1,3-benzothiazole with chloroacetyl chloride under basic conditions (e.g., sodium bicarbonate or potassium carbonate) . Key characteristics include a melting point of 156.5–159.3°C (varies with synthetic conditions) , a molecular weight of 225.75 g/mol, and a planar benzothiazole ring system critical for bioactivity . It has been investigated as a key intermediate in multitarget antidiabetic agents, demonstrating dual agonistic activity against GPR40 (a G-protein-coupled receptor) and inhibitory effects on aldose reductase (AKR1B1), a key enzyme in diabetic complications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUZFXFDVGLPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358849
Record name N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3028-02-2
Record name N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-1,3-benzothiazol-2-yl-2-chloroacetamide, a compound belonging to the class of benzothiazole derivatives, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃S, with a molecular weight of approximately 263.14 g/mol. The compound features a benzothiazole moiety, characterized by a bicyclic structure that includes both a benzene ring and a thiazole ring. This unique structure contributes to its biological properties.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties. Studies indicate varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus8 µg/mLStrong bactericidal effect
Escherichia coli16 µg/mLModerate activity
Pseudomonas aeruginosa32 µg/mLWeak activity

The compound's ability to inhibit bacterial growth suggests its potential as an antibacterial agent in pharmaceutical applications .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its antibacterial effects through inhibition of bacterial protein synthesis or interference with cell wall synthesis. Molecular docking studies have suggested that modifications to the benzothiazole structure can enhance binding efficacy to bacterial targets .

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The reaction begins with 2-amino-1,3-benzothiazole and chloroacetyl chloride.
  • Reaction Conditions : The mixture is usually conducted in solvents like dimethylformamide (DMF) under mild conditions to enhance yields.
  • Purification : The product is purified using recrystallization techniques.

This synthetic route allows for the production of various derivatives by altering substituents on the benzothiazole moiety .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy against clinical strains of bacteria. Results showed significant inhibition rates, particularly against Staphylococcus aureus.
  • Anticancer Activity Assessment : In a comparative study involving multiple benzothiazole derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to other tested compounds.

Scientific Research Applications

Antibacterial Activity

N-1,3-benzothiazol-2-yl-2-chloroacetamide is primarily recognized for its antibacterial properties . Research indicates that derivatives of this compound exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus0.5 - 4 µg/mLStrongly bactericidal
Escherichia coli8 - 32 µg/mLModerately effective
Methicillin-resistant S. aureus (MRSA)1 - 16 µg/mLEffective

Studies utilizing molecular docking simulations have suggested that modifications to the benzothiazole structure can enhance binding efficacy to bacterial targets, potentially improving antibacterial activity.

Anticancer Activity

In addition to its antibacterial effects, this compound has shown promise as an anticancer agent . A series of derivatives were evaluated for their antiproliferative activity against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The findings revealed:

Compound Cell Line GI50 (µM) Effect
N-(1,3-benzothiazol-2-yl)-benzamideMCF-70.25Pro-apoptotic
N-(1,3-benzothiazol-2-yl)-ureaHepG20.41Significant growth inhibition

These results indicate that certain derivatives not only inhibit cell growth but also induce apoptosis in cancer cells .

Material Science Applications

This compound has also been studied for its potential use in material science , particularly as optical materials and ligands for metal extraction. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of various derivatives that can be tailored for specific applications.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against clinical strains of bacteria. The results demonstrated significant inhibition rates against Staphylococcus aureus and MRSA, highlighting the compound's potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity Assessment

In comparative studies involving multiple benzothiazole derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to other tested compounds. This underscores its potential as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight the structural, synthetic, and functional distinctions between N-1,3-benzothiazol-2-yl-2-chloroacetamide and related acetamide/benzothiazole derivatives:

Compound Name Key Structural Features Melting Point (°C) Biological Activity Synthetic Route
This compound Chloroacetyl group at C2 of benzothiazole 156.5–159.3 Dual GPR40 agonist (EC50: 0.8–1.2 µM) and AKR1B1 inhibitor (IC50: 0.4–0.6 µM) SN2 reaction between 2-amino-benzothiazole and chloroacetyl chloride
N-(1,3-Benzothiazol-2-yl)acetamide Acetyl group at C2 of benzothiazole (lacks chloro substitution) Not reported Limited bioactivity data; structural analog for crystallographic studies Acetylation of 2-amino-benzothiazole
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl group attached to acetamide; thiazole instead of benzothiazole 489–491 Structural analog to benzylpenicillin; no reported enzyme inhibition Carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole
N-(2-Chlorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Sulfone and ketone groups on benzothiazole; chlorobenzyl substitution Not reported Unknown; likely enhanced polarity for solubility or target interaction SN2 displacement of chloroacetamide intermediates
2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide Ethoxy substitution at C6 of benzothiazole Not reported Potential pharmacokinetic optimization (ethoxy group improves lipophilicity) Alkylation of 6-hydroxy-benzothiazole with ethyl halide

Key Structural and Functional Differences

Chloroacetyl vs. Acetyl Substitution: The chloro group in this compound enhances electrophilicity, enabling nucleophilic displacement reactions (e.g., in the synthesis of antidiabetic hybrid molecules) . This reactivity is absent in the non-chlorinated N-(1,3-benzothiazol-2-yl)acetamide .

Benzothiazole vs. Thiazole Core :

  • The benzothiazole ring in this compound provides a rigid, planar structure conducive to π-π stacking in enzyme binding pockets (e.g., AKR1B1) . In contrast, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide lacks this rigidity due to its smaller thiazole ring, resulting in a twisted conformation (79.7° dihedral angle between aromatic rings) that may reduce target affinity .

Conversely, the sulfone/ketone groups in N-(2-chlorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide introduce polarity, which may enhance solubility but reduce blood-brain barrier penetration .

Thermal Stability :

  • The higher melting point of 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (489–491°C) compared to this compound (156.5–159.3°C) reflects stronger intermolecular forces (e.g., N–H⋯N hydrogen bonds) in the former, as observed in its crystal lattice .

Preparation Methods

Direct Reaction Method

This method involves a straightforward reaction between 2-amino-1,3-benzothiazole and chloroacetyl chloride in an appropriate solvent such as dimethylformamide (DMF) or chloroform. The reaction typically proceeds under mild conditions and can be summarized as follows:

$$
\text{2-amino-1,3-benzothiazole} + \text{chloroacetyl chloride} \rightarrow \text{N-(1,3-benzothiazol-2-yl)-2-chloroacetamide}
$$

Reaction Conditions : The reaction is usually conducted at room temperature or slightly elevated temperatures to enhance yield.

Purification : The product is purified through recrystallization from suitable solvents like methanol or ethanol.

Alternative Synthesis via Hydrazine Derivatives

Another method involves synthesizing N-(1,3-benzothiazol-2-yl)-2-hydrazinylacetamide as an intermediate, which can then be converted to this compound through subsequent reactions with chloroacetyl chloride.

Procedure :

  • Formation of Intermediate : A mixture of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and hydrazine hydrate is refluxed in ethanol.

$$
\text{N-(1,3-benzothiazol-2-yl)-2-chloroacetamide} + \text{hydrazine hydrate} \rightarrow \text{N-(1,3-benzothiazol-2-yl)-2-hydrazinylacetamide}
$$

  • Yield : Approximately 74% after purification.

Summary of Preparation Methods

The following table summarizes the various preparation methods along with their yields and conditions:

Method Starting Materials Conditions Yield (%)
Direct Reaction 2-amino-1,3-benzothiazole + chloroacetyl chloride DMF, room temperature Varies
Hydrazine Derivative Synthesis N-(1,3-benzothiazol-2-yl)-2-chloroacetamide + hydrazine hydrate Ethanol, reflux 74

Recent studies have explored the biological activities of this compound and its derivatives:

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus 8 µg/mL Strong bactericidal
Escherichia coli 16 µg/mL Moderate activity
Pseudomonas aeruginosa 32 µg/mL Weak activity

Anticancer Activity

In anticancer studies, this compound has shown promising results against human cancer cell lines such as MCF-7:

Compound Cell Line GI50 (µM) Effect
N-(1,3-benzothiazol-2-yl)-benzamide MCF-7 0.25 Pro-apoptotic
N-(1,3-benzothiazol-2-y)-urea HepG2 0.41 Significant growth inhibition

The preparation of this compound can be achieved through various synthetic routes involving readily available starting materials. The direct reaction method remains the most straightforward approach; however, alternative methods utilizing hydrazine derivatives also provide viable pathways for synthesis. Ongoing research into the biological activities of this compound highlights its potential applications in medicinal chemistry and pharmaceutical development.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-1,3-benzothiazol-2-yl-2-chloroacetamide
Reactant of Route 2
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N-1,3-benzothiazol-2-yl-2-chloroacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.